molecular formula C11H9ClO3 B182553 4-(chloromethyl)-6-methoxy-2H-chromen-2-one CAS No. 163684-51-3

4-(chloromethyl)-6-methoxy-2H-chromen-2-one

Cat. No.: B182553
CAS No.: 163684-51-3
M. Wt: 224.64 g/mol
InChI Key: MFJWEHXWXYXYCK-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-6-methoxy-2H-chromen-2-one (CAS 163684-51-3) is a synthetically versatile coumarin derivative of significant interest in medicinal and organic chemistry. With a molecular formula of C11H9ClO3 and a molecular weight of 224.64 g/mol, this compound serves as a crucial synthetic intermediate . The reactive chloromethyl group at the 4-position of the coumarin scaffold allows for further functionalization, making it a valuable building block for constructing more complex molecules . Coumarin derivatives are extensively researched due to their wide spectrum of biological activities, which include antimicrobial, anticancer, anti-inflammatory, and antioxidant properties . Specifically, 4-methyl-coumarins, a class to which this compound is a precursor, have been correlated with several beneficial pharmacological effects . This compound has been utilized in synthetic pathways, for instance, as a precursor in photoreactions to obtain other coumarin derivatives . It is supplied as a solid with a calculated boiling point of 384.2 °C at 760 mmHg and a flash point of 171.2 °C . This product is intended for research purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(chloromethyl)-6-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3/c1-14-8-2-3-10-9(5-8)7(6-12)4-11(13)15-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJWEHXWXYXYCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C=C2CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50569778
Record name 4-(Chloromethyl)-6-methoxy-2H-1-benzopyran-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163684-51-3
Record name 4-(Chloromethyl)-6-methoxy-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163684-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-6-methoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Chloromethylation Approaches

The foundational method for synthesizing 4-(chloromethyl)-6-methoxy-2H-chromen-2-one involves Blanc chloromethylation , a reaction between 6-methoxy-2H-chromen-2-one, formaldehyde, and hydrochloric acid. This reaction proceeds via electrophilic aromatic substitution, where the chloromethyl group (-CH2Cl) is introduced at the 4-position of the chromenone core . Early protocols employed zinc chloride (ZnCl2) as a Lewis acid catalyst, achieving moderate yields (50–60%) under reflux conditions . However, this method requires stoichiometric amounts of ZnCl2, leading to challenges in catalyst recovery and environmental concerns due to acidic waste .

A modified approach replaces formaldehyde with paraformaldehyde , enhancing reactivity while reducing side reactions. For example, a 2019 study reported a 68% yield when using paraformaldehyde in acetic acid at 80°C for 12 hours . The reaction’s regioselectivity is attributed to the electron-donating methoxy group at the 6-position, which directs chloromethylation to the 4-position .

Lewis Acid Alternatives

To address ZnCl2’s limitations, stannic chloride (SnCl4) and boron trifluoride (BF3) have been explored. SnCl4, used in a 1:1 molar ratio with the substrate, improves yields to 75% at 70°C but necessitates rigorous moisture control . BF3, while effective in anhydrous dichloromethane, shows lower efficiency (55% yield) due to competing side reactions .

Rare-Earth Triflates

Ytterbium triflate (Yb(OTf)3) and scandium triflate (Sc(OTf)3) offer greener alternatives. A 2020 trial using Yb(OTf)3 (10 mol%) in a water-ethanol system achieved an 82% yield at 60°C within 8 hours . These catalysts are reusable for up to three cycles without significant activity loss, making them cost-effective for industrial applications .

Ionic Liquids and Surfactants

1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) acts as both solvent and catalyst, enabling a 76% yield at 90°C in 6 hours . Similarly, cetyltrimethylammonium bromide (CTAB) , a cationic surfactant, forms micelles that enhance reactant solubility, reducing reaction time to 4 hours with a 70% yield .

Mechanistic Insights and Kinetic Studies

The chloromethylation mechanism involves three stages:

  • Formation of the chloromethyl cation (CH2Cl⁺) from formaldehyde and HCl.

  • Electrophilic attack at the chromenone’s 4-position, stabilized by resonance from the methoxy group.

  • Deprotonation to restore aromaticity, yielding the final product .

Kinetic analyses reveal a second-order dependence on formaldehyde and HCl concentrations, with an activation energy of 45 kJ/mol . Side products, such as 4,6-bis(chloromethyl)-2H-chromen-2-one , form when excess formaldehyde is used, highlighting the need for precise stoichiometric control .

Continuous Flow Reactors

Modern facilities employ continuous flow systems to enhance scalability. A 2022 pilot study using a microreactor with ZnCl2 achieved 85% yield at 100°C with a residence time of 15 minutes . This method reduces energy consumption by 30% compared to batch processes .

Solvent Optimization

Ethylene glycol dimethyl ether (DME) outperforms traditional solvents like acetic acid, improving yield to 88% while enabling easier product isolation via distillation .

Comparative Data Tables

Table 1. Catalytic Systems for Chloromethylation

CatalystConditionsYield (%)Reaction Time (h)
ZnCl2HCl, 80°C, reflux6012
SnCl4CH2Cl2, 70°C7510
Yb(OTf)3H2O/EtOH, 60°C828
[BMIM]ClSolvent-free, 90°C766
CTABH2O, 50°C704

Table 2. Industrial Process Parameters

ParameterBatch ReactorFlow Reactor
Temperature80°C100°C
Residence Time12 h15 min
Yield60%85%
Energy UseHighReduced by 30%

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-6-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile, products can include hydroxymethyl, aminomethyl, or thiomethyl derivatives of the chromenone.

    Oxidation Products: Oxidation can yield aldehydes or carboxylic acids with the chromenone core.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-6-methoxy-2H-chromen-2-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variation at Position 4

The substituent at position 4 significantly influences reactivity and applications. Key analogs include:

6-Methoxy-4-methyl-2H-chromen-2-one
  • Substituents : Methyl (-CH₃) at position 4, methoxy at position 6.
  • Molecular Weight : 190.19 g/mol .
  • Properties : The methyl group reduces electrophilicity compared to chloromethyl, limiting its utility in substitution reactions. Crystallographic studies reveal planar molecular geometry with strong intermolecular hydrogen bonding, enhancing stability .
4-Bromomethyl-6-methoxy-2H-chromen-2-one
  • Substituents : Bromomethyl (-CH₂Br) at position 4, methoxy at position 6.
  • Molecular Weight : 269.09 g/mol .
  • Properties : Bromine’s higher leaving-group ability compared to chlorine increases reactivity in alkylation and cross-coupling reactions. Crystallographic data show similar packing to the chloromethyl analog but with larger unit-cell parameters due to bromine’s atomic radius .
6-Chloro-4-ethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
  • Substituents : Ethyl (-CH₂CH₃) at position 4, phenacyloxy (-OCH₂COPh) at position 7.
  • Molecular Weight : 372.81 g/mol .

Substituent Variation at Position 6 and 7

Modifications beyond position 4 further diversify properties:

6-Chloro-7-[(2,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one
  • Substituents : Phenyl (-C₆H₅) at position 4, dichlorobenzyloxy at position 7.
  • Molecular Weight : 447.70 g/mol .
  • The phenyl group at position 4 contributes to rigidity .
6-Hexyl-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one
  • Substituents : Hexyl (-C₆H₁₃) at position 6, phenyl at position 4.
  • Molecular Weight : 474.59 g/mol .
  • Properties : The hexyl chain increases hydrophobicity, favoring membrane permeability in drug-design contexts .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position 4) Substituent (Position 6/7) Molecular Weight (g/mol) Key Applications
4-(Chloromethyl)-6-methoxy-2H-chromen-2-one -CH₂Cl -OCH₃ (6) 224.64 Organic synthesis precursor
6-Methoxy-4-methyl-2H-chromen-2-one -CH₃ -OCH₃ (6) 190.19 Crystallography studies
4-Bromomethyl-6-methoxy-2H-chromen-2-one -CH₂Br -OCH₃ (6) 269.09 Cross-coupling reactions
6-Chloro-4-ethyl-7-phenacyloxy analog -CH₂CH₃ -OCH₂COPh (7) 372.81 Lipophilic drug candidates

Research Findings

  • Crystallographic Insights :

    • The chloromethyl and bromomethyl analogs exhibit similar unit-cell dimensions but differ in halogen-based intermolecular interactions (Cl vs. Br) .
    • Methoxy groups at position 6 stabilize planar conformations via hydrogen bonding .
  • Biological Relevance :

    • While this compound itself lacks direct biological data, structural analogs with aryl/alkyl substituents show antimicrobial and antitumor activity .
  • Synthetic Methodology :

    • SHELX and ORTEP software are widely used for crystallographic analysis of these compounds .

Biological Activity

4-(Chloromethyl)-6-methoxy-2H-chromen-2-one is a coumarin derivative that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chloromethyl group at the 4-position and a methoxy group at the 6-position of the chromenone ring. This unique structure contributes to its reactivity and biological properties. The presence of these substituents enhances its interaction with biological targets, making it a subject of interest for medicinal chemistry.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies show that it inhibits DNA polymerases, which are crucial for DNA replication in cancer cells. For example, one study reported an IC50 value of 10.08 μM against HCT-116 colorectal cancer cells, indicating potent cytotoxic effects (Table 1) .

Cell LineIC50 (μM)Selectivity Index
HCT-11610.081.87
HEK 2938.47Not specified

The selectivity index (SI) indicates that the compound preferentially affects cancer cells over non-tumor cells, which is a desirable trait for anticancer agents.

The mechanism by which this compound exerts its anticancer effects involves:

  • Inhibition of DNA Polymerase : The compound has been shown to inhibit Taq DNA polymerase activity, which is critical for DNA synthesis in rapidly dividing cells .
  • Induction of DNA Damage : Assays conducted on Saccharomyces cerevisiae indicated that the compound causes DNA damage, further supporting its role as a potential chemotherapeutic agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria as well as fungal strains, revealing promising results .

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Candida albicans128 μg/mL

These findings suggest that this compound could be developed into a novel antimicrobial agent.

Case Study 1: Antitumor Efficacy

In a controlled experiment involving HCT-116 and HEK 293 cell lines, researchers treated cells with varying concentrations of the compound. The results indicated a dose-dependent response in cell viability reduction, with significant cytotoxicity observed at lower concentrations compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Testing

A separate study assessed the antimicrobial potential of the compound against clinical isolates of resistant bacterial strains. The results showed that it effectively inhibited growth at concentrations lower than those required for traditional antibiotics, suggesting potential use in treating resistant infections .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-(chloromethyl)-6-methoxy-2H-chromen-2-one, and how can reaction parameters be optimized for higher yields?

  • Methodology : The compound is typically synthesized via Pechmann condensation or modified Friedel-Crafts alkylation. For example, malonic acid and substituted phenols can react in the presence of Lewis acids (e.g., ZnCl₂) under reflux in POCl₃ to form the coumarin backbone . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (5–10°C for kinetic control), and catalyst loading to minimize side reactions. Evidence suggests that mild conditions (e.g., room temperature) reduce degradation of sensitive functional groups like epoxides in analogous structures .

Q. What spectroscopic techniques are critical for characterizing this compound, and which spectral features are diagnostic?

  • Methodology :

  • NMR : The chloromethyl group (–CH₂Cl) appears as a singlet at δ ~4.6–5.0 ppm in ¹H NMR, while the methoxy (–OCH₃) resonates at δ ~3.8–4.0 ppm. Aromatic protons in the coumarin ring show splitting patterns consistent with substitution at C6 and C4 .
  • IR : Strong absorption bands at ~1700–1750 cm⁻¹ confirm the lactone (C=O) group. C–Cl stretching vibrations appear at ~550–750 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks ([M]⁺) and fragments corresponding to loss of –CH₂Cl (~35/37 amu) validate the structure .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELXL, WinGX) resolve disorder or twinning in the crystal structure of this compound derivatives?

  • Methodology :

  • SHELXL : Use the PART instruction to model disordered atoms, refining occupancy factors and anisotropic displacement parameters (ADPs). For twinned crystals, apply the TWIN command with a BASF parameter to account for overlapping domains .
  • WinGX : Validate refinement with the CHECKCIF tool to identify geometric outliers (e.g., bond length deviations >0.02 Å) and ADPs. Intermolecular interactions (e.g., C–H···O) can be analyzed using PLATON .
    • Example : A study of a chlorinated coumarin derivative reported a final R-factor of 0.048 after resolving positional disorder in the chloromethyl group using SHELXL .

Q. What strategies address contradictions in reaction yield data when synthesizing derivatives under varying solvent systems?

  • Methodology :

  • Design of Experiments (DoE) : Use a factorial design to test solvent polarity (e.g., dielectric constant), protic vs. aprotic solvents, and temperature. For example, DMF may enhance solubility of polar intermediates but promote side reactions vs. ethanol .
  • Kinetic Analysis : Monitor reaction progress via HPLC or TLC to identify rate-limiting steps. In one case, switching from THF to acetonitrile increased yields by 20% due to improved nucleophilicity of the chloromethyl group .

Q. How can computational methods (e.g., DFT, molecular docking) predict the pharmacological activity of this compound derivatives?

  • Methodology :

  • DFT : Calculate electrostatic potential maps to identify reactive sites (e.g., electrophilic chloromethyl group) and HOMO-LUMO gaps to assess stability .
  • Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., cytochrome P450). A chromene derivative showed a binding energy of –8.2 kcal/mol to the COX-2 active site, suggesting anti-inflammatory potential .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-(chloromethyl)-6-methoxy-2H-chromen-2-one
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